molecular formula C4H10N2O B1265696 Butyric acid hydrazide CAS No. 3538-65-6

Butyric acid hydrazide

Cat. No.: B1265696
CAS No.: 3538-65-6
M. Wt: 102.14 g/mol
InChI Key: FCCCRBDJBTVFSJ-UHFFFAOYSA-N
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Description

Butyric acid hydrazide, also known as butanoic acid hydrazide, is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butyric acid, where the carboxyl group is replaced by a hydrazide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Butyric acid hydrazide, also known as Butyrohydrazide, is an organic compound The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that hydrazides can participate in various organic synthesis reactions . The specific interactions between this compound and its targets, as well as the resulting changes, are areas for future research.

Biochemical Pathways

It’s worth noting that butyric acid, a related compound, plays a significant role in the metabolic pathways of certain bacteria

Result of Action

It’s known that hydrazides can be used as plant growth regulators and fungicides , suggesting that they may have significant biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyric acid hydrazide can be synthesized through the reaction of butyric acid with hydrazine. The process involves dissolving hydrazine in water and slowly adding butyric acid while stirring the mixture. The reaction is typically carried out under heating conditions to facilitate the formation of this compound crystals .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Butyric acid hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyric acid hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in modulating biological processes.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCCRBDJBTVFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188869
Record name Butyrohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3538-65-6
Record name Butanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3538-65-6
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Record name Butyrohydrazide
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Record name 3538-65-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Butyric acid hydrazide possesses the molecular formula C4H10N2O and a molecular weight of 102.13 g/mol. While detailed spectroscopic data might vary depending on the specific study and conditions, key features include:

  • NMR Spectroscopy (1H and 13C): Signals corresponding to the different proton and carbon environments within the molecule, allowing for structural elucidation and confirmation. [, ]

A: this compound can be oxidized by strong oxidizing agents. For example, in a study investigating the kinetics and mechanism of oxidation by hexacyanoferrate(III) in acidic media, this compound was converted to the corresponding carboxylic acid. []

A: Yes, this compound exhibits anti-oxidative properties and can act as a reducing agent. Research has shown its ability to reduce single-electron oxidants like iridium(IV). The reaction mechanism involves the formation of a complex between this compound and iridium(IV), followed by electron transfer and subsequent product formation. []

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